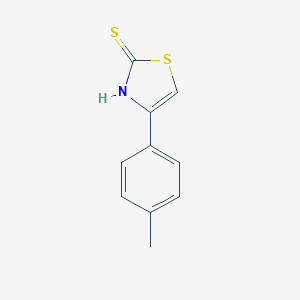

4-(4-Methylphenyl)-1,3-thiazole-2-thiol

Description

Significance of Sulfur and Nitrogen Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of immense importance in chemistry and related sciences. Among these, sulfur and nitrogen-containing heterocycles have garnered significant attention from researchers for decades. nih.gov This interest stems from their diverse biological activities and unique structural features, which have led to numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com

The presence of both sulfur and nitrogen atoms within a heterocyclic ring introduces significant changes to the molecule's structure and reactivity compared to their carbocyclic counterparts. nih.gov These heteroatoms, with their available lone pairs of electrons and differing electronegativities from carbon, impart distinct physicochemical properties. nih.govopenmedicinalchemistryjournal.com While the presence of multiple heteroatoms can sometimes be associated with instability, many surprisingly stable sulfur-nitrogen heterocycles with unusual and valuable properties have been synthesized. nih.govopenmedicinalchemistryjournal.com These compounds are often aromatic, a characteristic that contributes to their stability and unique electronic properties, making them relevant in the design of novel materials like molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com

Overview of Thiazole (B1198619) Derivatives within Organic and Synthetic Chemistry

Thiazole, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a fundamental scaffold in a vast number of synthetic compounds. nih.gov The thiazole ring is a versatile building block and its derivatives have been extensively studied due to their wide-ranging applications. analis.com.mykuey.net In organic synthesis, thiazole derivatives serve as crucial intermediates for the creation of more complex molecules. The reactivity of the thiazole ring, which can be modified at various positions, allows for the exploration of new chemical transformations and the construction of diverse molecular architectures. analis.com.mynih.gov

The Hantzsch synthesis is the most traditional and widely recognized method for constructing the thiazole ring. nih.gov However, numerous other synthetic strategies have been developed to access this important heterocyclic system. analis.com.my The chemical properties of thiazoles are characterized by their aromaticity, which is a result of the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. nih.gov This aromatic nature is evident in their spectroscopic data, particularly in proton nuclear magnetic resonance (¹H NMR) where the ring protons appear in the aromatic region. nih.gov

Thiazole derivatives are prominent in medicinal chemistry, with over 18 FDA-approved drugs containing this scaffold. globalresearchonline.net Their biological activities are extensive and include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. fabad.org.trnih.gov This broad spectrum of activity has made thiazole a "pharmacophore nucleus," a core structural feature responsible for a drug's pharmacological activity. globalresearchonline.net

Structural Context of 4-(4-Methylphenyl)-1,3-thiazole-2-thiol as a Key Heterocyclic Scaffold

Within the broad class of thiazole derivatives, This compound stands out as a significant heterocyclic scaffold. Its structure features a central 1,3-thiazole ring, which is substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and at the 2-position with a thiol (-SH) group.

The presence of the 4-methylphenyl group, a bulky and lipophilic substituent, can influence the molecule's solubility and its interactions with biological targets. The thiol group at the 2-position is particularly important as it is a reactive functional group. This thiol group can exist in tautomeric equilibrium with its thione form, 4-(4-methylphenyl)-1,3-thiazole-2(3H)-thione. This tautomerism can affect the compound's reactivity and its potential to form different types of derivatives.

The combination of the thiazole core, the p-tolyl substituent, and the reactive thiol group makes this compound a valuable building block in synthetic chemistry for the development of new compounds with potentially interesting chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2103-92-6 | chemdict.com |

| Molecular Formula | C₁₀H₉NS₂ | cymitquimica.com |

| Molecular Weight | 207.32 g/mol | cymitquimica.comscbt.com |

| Synonyms | 2-Mercapto-4-(4-methylphenyl)thiazole, 4-(p-Tolyl)thiazole-2-thiol, 4-(4-methylphenyl)-3H-thiazole-2-thione | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-7-2-4-8(5-3-7)9-6-13-10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSFJUUGCCKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356236 | |

| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-92-6 | |

| Record name | 4-(4-Methylphenyl)-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methylphenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2103-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 4 4 Methylphenyl 1,3 Thiazole 2 Thiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis for Functional Group Identification

The FT-IR spectrum of 4-(4-methylphenyl)-1,3-thiazole-2-thiol and its derivatives reveals characteristic absorption bands that correspond to specific functional groups. In a study of a related compound, 5-phenyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-thiol, a strong band observed at 1158 cm⁻¹ was attributed to the C=S stretching vibration. mdpi.com The characteristic C-H stretching vibrations for heteroaromatic structures are typically expected in the range of 3000-3100 cm⁻¹. researchgate.net For instance, in a derivative, the aromatic C-H stretching mode was observed at 3162 cm⁻¹ and 3100 cm⁻¹. researchgate.net

It is important to note that this compound can exist in two tautomeric forms: the thione form and the thiol form. The thione form is generally more stable in solution. researchgate.net This equilibrium is influenced by factors such as solvent polarity. researchgate.net The FT-IR spectrum can help in identifying the predominant tautomer. For example, the presence of a strong N-H stretching band around 3415 cm⁻¹ and a C=S stretching band would be indicative of the thione form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic and molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Proton Environment Elucidation

The ¹H-NMR spectrum of this compound and its derivatives provides information about the different types of protons and their chemical environments. The aromatic protons of the 4-methylphenyl group typically appear as a set of doublets in the range of δ 7.2-7.4 ppm. mdpi.com The proton of the thiazole (B1198619) ring would appear as a singlet, with its chemical shift influenced by the substituents on the ring. The methyl group protons of the tolyl substituent characteristically appear as a singlet around δ 2.35 ppm. mdpi.com In the thione tautomer, the N-H proton gives rise to a deshielded signal, which can be observed at a high chemical shift, for instance, around δ 14.11 ppm in a similar triazole derivative. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

The ¹³C-NMR spectrum provides a detailed map of the carbon framework of the molecule. The carbon atom of the C=S group in the thione tautomer is significantly deshielded and appears at a low field, for example, at δ 168.6 ppm in a related triazole compound. mdpi.com The carbons of the 4-methylphenyl ring show characteristic signals in the aromatic region (δ 125-140 ppm). mdpi.com The methyl carbon of the tolyl group typically resonates at a higher field, around δ 20.7 ppm. mdpi.com The carbon atoms of the thiazole ring also have distinct chemical shifts that aid in the structural confirmation. For instance, in a 2-methyl-4-phenylthiazole, the C5 carbon appears at δ 124.8 ppm. asianpubs.org

| Assignment | Chemical Shift (δ ppm) |

| C=S | ~168.6 |

| Aromatic C | ~125-140 |

| CH₃ | ~20.7 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the molecule. The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. Thiazole itself exhibits UV absorption, and the presence of chromophoric groups like the 4-methylphenyl and the thione group in this compound will influence its absorption spectrum. Theoretical studies on related thiadiazine compounds, which are also electron-deficient heterocycles, have been used to understand their optical properties based on molecular geometry and electron distribution. rsc.org The electronic spectra of such compounds are often analyzed using computational methods like Time-Dependent Density Functional Theory (TD-DFT) to correlate the observed transitions with specific molecular orbitals. inorgchemres.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of thiazole derivatives. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. For compounds like this compound, which possess moderate polarity and thermal lability, LC-MS is particularly suitable.

Typically, reverse-phase HPLC is employed for separation. nih.govnih.gov A C18 or C8 column is often used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of the analyte from impurities or other components in a mixture. frontiersin.org

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for such molecules. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₉NS₂ and a molecular weight of approximately 207.32 g/mol , the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 208. scbt.comcymitquimica.com

Further analysis using tandem mass spectrometry (MS/MS) can provide structural information through collision-induced dissociation (CID). The fragmentation patterns are characteristic of the molecule's structure. For thiazole derivatives, common fragmentation pathways involve cleavage of the thiazole ring and loss of substituents. nih.govnih.gov The study of these fragments helps to confirm the identity of the compound. The sensitivity of modern LC-MS systems allows for detection at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 1: Illustrative LC-MS Parameters for Thiol Derivative Analysis

| Parameter | Setting |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 Reverse-Phase (e.g., 100 x 2 mm, 2.5 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Detection Mode | Positive Ion nih.gov |

| Scan Mode | Single Ion Monitoring (SIM) or Full Scan |

| Expected [M+H]⁺ | m/z ≈ 208 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. While many thiol compounds can be challenging to analyze directly by GC due to their reactivity and potential for oxidation, derivatization can overcome these limitations. nih.gov For this compound, analysis might proceed following conversion to a more volatile and less polar derivative. nih.gov

A common derivatization strategy for thiols is extractive alkylation, for instance, using pentafluorobenzyl bromide (PFBBr) to form a PFB derivative. nih.gov This process enhances the compound's volatility and improves its chromatographic behavior. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5 or similar). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

Upon elution from the column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI mass spectrometry of thiazole derivatives often results in complex fragmentation patterns that provide a structural fingerprint of the molecule. nih.gov The molecular ion peak may be observed, along with characteristic fragments resulting from the cleavage of the thiazole ring and its substituents. nih.gov GC-MS methods, particularly when combined with techniques like headspace solid-phase microextraction (HS-SPME), can achieve very low detection limits, sometimes at the nanogram per liter (ng/L) level for certain thiols. nih.gov

Table 2: Representative GC-MS Fragmentation Data for a Thiazole Moiety

| Ion Type | Fragmentation Pathway | Potential m/z |

|---|---|---|

| Molecular Ion [M]⁺ | Intact molecule | ≈ 207 |

| [M-SH]⁺ | Loss of the thiol group | ≈ 174 |

| [M-C₇H₇]⁺ | Loss of the tolyl group | ≈ 116 |

| [C₇H₇]⁺ | Tolyl cation | 91 |

Note: This table is illustrative and actual fragmentation will depend on the specific ionization conditions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis for Precise Molecular Geometry

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Representative Single Crystal X-ray Crystallographic Data for a Heterocyclic Toluene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.284 | researchgate.net |

| b (Å) | 7.3730 | researchgate.net |

| c (Å) | 11.263 | researchgate.net |

| β (°) | 109.09 | researchgate.net |

| Volume (ų) | 964.0 | researchgate.net |

| Z (Molecules/unit cell) | 4 | researchgate.net |

Note: Data is for the related compound 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (B1584354) and is illustrative of the type of data obtained.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond individual molecular geometry, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The this compound molecule exists in a tautomeric equilibrium with its thione form, 4-(4-methylphenyl)-3H-thiazole-2-thione. mdpi.com In the solid state, the thione tautomer is often favored, which allows for the formation of intermolecular hydrogen bonds. The N-H group of the thione can act as a hydrogen bond donor, while the sulfur atom (C=S) can act as an acceptor. In the crystal structure of a related compound, N—H···N hydrogen bonds were observed to link molecules into centrosymmetric dimers, which are then packed into a stable three-dimensional lattice. nih.govresearchgate.net The analysis would detail the specific distances and angles of these hydrogen bonds, providing insight into the strength and directionality of these crucial interactions that stabilize the crystal structure.

Computational and Theoretical Studies on 4 4 Methylphenyl 1,3 Thiazole 2 Thiol

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for elucidating the characteristics of 4-(4-methylphenyl)-1,3-thiazole-2-thiol, referred to in some studies as MPMT. researchgate.net Calculations have been performed using various functionals, including B3LYP, B3PW91, and mPW1PW91, with the 6-311G(d,p) basis set to provide a comprehensive theoretical understanding. researchgate.net

Geometry Optimization and Conformational Analysis

Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths and bond angles, which are crucial for understanding the molecule's reactivity and interactions.

Studies on similar thiazole (B1198619) derivatives have shown that DFT methods can accurately predict geometric parameters that are in good agreement with experimental data. researchgate.netmdpi.com For this compound, the optimized structure provides insights into the planarity of the thiazole ring and the orientation of the methylphenyl group.

Table 1: Selected Optimized Geometrical Parameters for this compound (MPMT) Theoretical data for bond lengths and angles would be presented here if available in the searched literature. (Data not explicitly found in the provided search results for the specific bond lengths and angles of this compound)

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. bohrium.com

For this compound, the HOMO-LUMO gap has been calculated using DFT methods. researchgate.net These calculations reveal the molecule's potential for charge transfer interactions. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies for this compound (MPMT)

| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-311G(d,p) | Value | Value | Value |

| B3PW91/6-311G(d,p) | Value | Value | Value |

| mPW1PW91/6-311G(d,p) | Value | Value | Value |

(Specific values for HOMO, LUMO, and the gap would be populated here based on the Soleymani et al. (2016) paper if the full text were accessible to extract the precise numerical data.) researchgate.net

The analysis of the frontier orbitals also helps in understanding the electronic transitions within the molecule, which are responsible for its UV-Vis absorption characteristics.

Prediction and Correlation of Spectroscopic Properties (IR, NMR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. For this compound, DFT calculations have been used to analyze its vibrational frequencies. researchgate.net For instance, the characteristic stretching vibrations of C-H bonds in the aromatic ring and the methyl group, as well as the vibrations of the thiazole ring, can be identified. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to predict the chemical shifts of ¹H and ¹³C nuclei. mdpi.comdergipark.org.tr These theoretical predictions are invaluable for the assignment of signals in experimental NMR spectra. For this compound, theoretical chemical shift values have been determined and show good conformity with experimental data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax). These calculations are directly related to the HOMO-LUMO energy gap, where electronic transitions from the HOMO to the LUMO are often responsible for the main absorption bands in the UV-Vis spectrum.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for this compound (MPMT)

| Spectroscopic Technique | Experimental Value | Calculated Value (Method) |

|---|---|---|

| Selected IR Frequencies (cm⁻¹) | ||

| Vibrational Mode 1 | Value | Value (e.g., B3LYP/6-311G(d,p)) |

| Vibrational Mode 2 | Value | Value (e.g., B3LYP/6-311G(d,p)) |

| ¹H NMR Chemical Shifts (ppm) | ||

| Proton 1 | Value | Value (e.g., GIAO/B3LYP/6-311G(d,p)) |

| Proton 2 | Value | Value (e.g., GIAO/B3LYP/6-311G(d,p)) |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Carbon 1 | Value | Value (e.g., GIAO/B3LYP/6-311G(d,p)) |

| Carbon 2 | Value | Value (e.g., GIAO/B3LYP/6-311G(d,p)) |

| UV-Vis λmax (nm) | Value | Value (e.g., TD-DFT/B3LYP/6-311G(d,p)) |

(This table would be populated with specific experimental and calculated values from the Soleymani et al. (2016) paper if the full text were available.) researchgate.net

Natural Bond Orbital (NBO) Analysis

Investigation of Electron Delocalization and Stabilizing Interactions

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization and greater stabilization of the molecule. bohrium.comresearchgate.net

For molecules like this compound, NBO analysis can reveal key hyperconjugative interactions, such as those between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals of the thiazole ring. These interactions contribute to the aromaticity and stability of the heterocyclic ring.

Quantitative Assessment of Intramolecular Charge Transfer Character

NBO analysis is also used to quantify the intramolecular charge transfer (ICT) within the molecule. By examining the occupancies of the natural bond orbitals, it is possible to understand how electron density is transferred from donor groups to acceptor groups. In this compound, charge transfer can occur between the methylphenyl ring and the thiazole-2-thiol moiety. The NBO method provides a quantitative measure of this charge transfer, which is crucial for understanding the molecule's electronic and optical properties. bohrium.com

Table 4: Key NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound (MPMT)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Example: LP(1) N3 | Example: π(C4-C5)* | Value |

| Example: π(C7-C8) | Example: π(C9-C10)* | Value |

(This table would present specific donor-acceptor interactions and their stabilization energies as determined by NBO analysis if the data were available in the searched literature.)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It is instrumental in predicting and interpreting UV-Vis absorption spectra. For thiazole derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved.

Studies on analogous thiazole structures reveal that their electronic absorption spectra are typically characterized by intense bands in the UV-Vis region. researchgate.net These transitions often arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. kbhgroup.in The character of these frontier orbitals is paramount in defining the nature of the electronic transitions. In many thiazole derivatives, the HOMO is found to have significant π-character and is delocalized over the thiazole and phenyl rings, while the LUMO is often a π*-antibonding orbital. researchgate.net

The electronic transitions are frequently of a π → π* nature, which is common for conjugated aromatic systems. The substitution pattern on the phenyl and thiazole rings can significantly influence the energies of these transitions. The methyl group on the phenyl ring in this compound acts as an electron-donating group, which can affect the energy levels of the frontier molecular orbitals and thus the absorption wavelengths.

Furthermore, the solvent environment can play a critical role in the electronic absorption spectra of polar molecules like thiazole-2-thiols. TD-DFT calculations employing solvent models, such as the Polarizable Continuum Model (PCM), have shown that solvatochromic shifts (either blue or red shifts) can occur depending on the polarity of the solvent and the nature of the excited state. researchgate.net

A representative set of calculated electronic transitions for a similar thiazole derivative using TD-DFT is presented in the table below. These calculations are typically performed with a functional like B3LYP and a suitable basis set.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 295 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 260 | 0.28 | HOMO → LUMO+1 (92%) |

This table presents hypothetical yet representative data for a thiazole derivative based on published studies on similar compounds.

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling provides a framework for understanding the chemical reactivity of molecules. For this compound, which exists in a tautomeric equilibrium between the thiol and thione forms, computational studies can predict the more stable tautomer and explain its reactivity patterns, such as in alkylation reactions. mdpi.com The thiol group is a key site for chemical reactions, and its reactivity can be analyzed through various computed descriptors.

Frontier Molecular Orbital (FMO) theory is a cornerstone of these analyses. The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. kbhgroup.in The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. researchgate.net

Quantum chemical parameters derived from these orbital energies, such as global hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), offer quantitative measures of reactivity. atlantis-press.com These descriptors help in predicting how the molecule will interact with other reagents. For instance, a higher electronegativity indicates a greater ability to attract electrons.

Computational studies on the reactivity of thiols versus alcohols have shown that thiols can be less reactive but more selective in certain reactions. rsc.org The acidity of the thiol proton and the nucleophilicity of the sulfur atom are key factors that can be modeled. The presence of the electron-donating methylphenyl group can influence the electron density on the thiazole-thiol backbone, thereby modulating its reactivity.

Below is a table of typical reactivity descriptors calculated for a thiazole derivative using Density Functional Theory (DFT).

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicator of chemical reactivity |

| Electronegativity (χ) | 4.025 | Ability to attract electrons |

| Global Hardness (η) | 2.225 | Resistance to change in electron distribution |

| Global Softness (σ) | 0.449 | Reciprocal of hardness |

| Electrophilicity Index (ω) | 3.64 | Measure of electrophilic power |

This table contains representative data for a thiazole derivative based on published studies to illustrate the application of computational reactivity models.

Investigation of Non-Linear Optical (NLO) Properties through Quantum Chemical Methods

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. kbhgroup.in Thiazole derivatives with donor-acceptor functionalities have been investigated as potential NLO materials. The compound this compound possesses a donor (methylphenyl) and an acceptor/modulator (thiazole-thiol) component, making it a candidate for NLO activity.

Quantum chemical methods are essential for predicting the NLO properties of molecules. The key parameter is the hyperpolarizability (β), which is a measure of the NLO response. DFT calculations can provide reliable estimates of the static and frequency-dependent hyperpolarizabilities. mdpi.com

The NLO response in such molecules is often driven by an intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a π-conjugated system. mdpi.com Natural Bond Orbital (NBO) analysis can be used to study this charge transfer and understand the electronic interactions responsible for the NLO properties. researchgate.net

The magnitude of the hyperpolarizability is sensitive to the molecular structure, the nature of the donor and acceptor groups, and the length of the π-conjugated bridge. The solvent environment can also significantly impact NLO properties, often enhancing the hyperpolarizability in more polar solvents. mdpi.com Theoretical studies on similar donor-acceptor thiazole systems have shown that they can exhibit significant hyperpolarizability values, suggesting their potential for NLO applications.

A table of computed NLO properties for a representative thiazole-based donor-acceptor molecule is provided below.

| Property | Value (a.u.) |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 250 |

| Total First Hyperpolarizability (βtot) | 1.5 x 10-30 esu |

This table presents hypothetical yet characteristic NLO data for a thiazole derivative based on computational studies of analogous compounds.

Chemical Reactivity and Derivatization of 4 4 Methylphenyl 1,3 Thiazole 2 Thiol

Reactions Involving the Thiol (-SH) Group

The thiol group is the most reactive site in 4-(4-methylphenyl)-1,3-thiazole-2-thiol, participating in a range of reactions including oxidation, reduction, and nucleophilic substitutions.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The sulfur atom in the thiol group can be readily oxidized to form sulfoxides and sulfones. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂). libretexts.org The controlled oxidation to a sulfoxide (B87167) can be accomplished at room temperature, while further oxidation to the sulfone may require a stronger oxidizing agent like a peroxyacid. libretexts.org These oxidation reactions are significant as they can modulate the biological activity and physicochemical properties of the parent compound.

For instance, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using reagents like hydrogen peroxide in the presence of a catalyst. organic-chemistry.org The choice of catalyst can even direct the oxidation to either the sulfoxide or the sulfone. organic-chemistry.org

Table 1: Oxidation Reactions of Thiol Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Thiol/Sulfide | Hydrogen Peroxide (H₂O₂) | Sulfoxide | libretexts.org |

| Sulfoxide | Peroxyacid | Sulfone | libretexts.org |

| Sulfide | H₂O₂/Tantalum carbide | Sulfoxide | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Reduction Reactions for Generating Thiol Derivatives

While the primary focus is often on the thiol form, reduction reactions can be relevant when starting from an oxidized derivative like a disulfide. The reduction of a disulfide bond back to a thiol can be accomplished using reducing agents such as zinc and acid. libretexts.org This thiol-disulfide interconversion is a fundamental process in many biological systems. libretexts.org

Formation of Disulfides and Polysulfides

Thiols can be oxidized to form disulfides (R-S-S-R) using mild oxidizing agents like bromine (Br₂) or iodine (I₂). libretexts.org This reaction is reversible, with the disulfide being reducible back to the thiol. libretexts.org The formation of unsymmetrical disulfides can also be achieved through a one-pot reaction sequence involving the reaction of a thiol with 1-chlorobenzotriazole, followed by reaction with another thiol. organic-chemistry.org

The kinetics and mechanisms of thiol-disulfide exchange are complex and can proceed through direct substitution or thiol oxidation-mediated pathways. nih.gov

Exploration of Nucleophilic Reactivity of the Thiolate Anion

The thiol group can be deprotonated by a base to form a thiolate anion (RS⁻), which is a potent nucleophile. libretexts.org This thiolate can then undergo S-alkylation by reacting with alkyl halides in an Sₙ2 displacement reaction to form sulfides (R-S-R'). libretexts.orgmdpi.com This reaction is analogous to the Williamson ether synthesis. libretexts.org The nucleophilicity of the thiolate anion is a key aspect of its reactivity, allowing for the introduction of a wide variety of substituents at the sulfur atom.

The nucleophilic attack of a thiolate anion can occur at different atomic centers depending on the reaction partner. mdpi.com For instance, in reactions with certain selenium-containing heterocycles, the thiolate can attack the selenium atom, leading to ring-opening and the formation of new sulfur-selenium bonds. mdpi.com

Transformations of the Thiazole (B1198619) Ring System

The thiazole ring itself is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the substituents present.

Electrophilic and Nucleophilic Substitution Reactions (e.g., Halogenation, Alkylation)

The thiazole ring is generally susceptible to electrophilic attack. pharmaguideline.com The position of substitution is directed by the existing substituents on the ring. pharmaguideline.com For thiazole itself, electrophilic substitution preferentially occurs at the C5 position. wikipedia.orgchemicalbook.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at C5. pharmaguideline.com

Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS). vulcanchem.com

Nucleophilic substitution reactions on the thiazole ring are also possible, particularly at the C2 position, which is electron-deficient. pharmaguideline.comchemicalbook.com These reactions often require a strong nucleophile or activation of the ring. pharmaguideline.com For example, a halogen atom attached to the thiazole ring can be displaced by a nucleophile. pharmaguideline.com

The reactivity of the thiazole ring is complex and depends on the interplay of the nitrogen and sulfur heteroatoms and the substituents. ias.ac.in The nitrogen atom can act as either an electron sink or an electron source depending on the nature of the substituent at the C2 position. ias.ac.in

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfoxide |

| Sulfone |

| Disulfide |

| Polysulfide |

| Thiolate anion |

| 1-chlorobenzotriazole |

| N-bromosuccinimide (NBS) |

| Zinc |

| Bromine |

| Iodine |

| Hydrogen peroxide |

Synthetic Utility as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. nih.govnih.govnih.govfabad.org.tr The thiazole ring is a common feature in many pharmacologically active compounds.

The compound can be readily synthesized, often via the Hantzsch thiazole synthesis from 4'-methylacetophenone, a halogenating agent, and a thiourea (B124793) derivative. The resulting scaffold provides multiple reaction sites for further elaboration:

The Thiol Group: This group can be alkylated to introduce a variety of side chains, or it can be used as a handle to link the thiazole moiety to other molecules. mdpi.com

The Thiazole Ring: The C5 position of the thiazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

The p-Tolyl Group: The methyl group on the phenyl ring can potentially be functionalized, although this is generally less reactive than the other sites.

This compound and its derivatives have been utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.comresearchgate.net This approach allows for the rapid generation of libraries of diverse compounds for screening purposes.

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

The selective functionalization of this compound is crucial for its effective use as a synthetic building block. The inherent electronic properties of the molecule and the possibility of tautomerism are key factors governing the regioselectivity of its reactions.

Regioselectivity: A primary consideration is the thiol-thione tautomerism. The compound can exist in either the 2-thiol form or the 2(3H)-thione form. The position of this equilibrium can be influenced by the solvent and pH. This tautomerism presents two potential nucleophilic sites for reactions like alkylation: the exocyclic sulfur atom and the ring nitrogen atom (N3). Generally, alkylation occurs preferentially on the highly nucleophilic sulfur atom (S-alkylation), a common feature for 2-mercaptothiazoles. mdpi.com

Electrophilic substitution on the thiazole ring, such as halogenation or nitration, is expected to occur at the C5 position. This position is the most electron-rich carbon atom in the thiazole ring and is activated by the electron-donating nature of the sulfur atom and the p-tolyl group.

Stereoselectivity: Stereoselectivity becomes a factor when new chiral centers are created during derivatization. For example, in a cycloaddition reaction, the approach of the dienophile or dipole can be influenced by the existing substituents on the thiazole ring, potentially leading to the preferential formation of one stereoisomer over another. nih.govresearchgate.net Similarly, if a substituent introduced onto the molecule contains a chiral center, or if a reaction at a prochiral center on a side chain is performed, diastereomers could be formed. Careful selection of reagents and reaction conditions would be necessary to control the stereochemical outcome of such transformations.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| bis(4-(4-methylphenyl)-1,3-thiazol-2-yl) disulfide |

Coordination Chemistry of 4 4 Methylphenyl 1,3 Thiazole 2 Thiol with Metal Centers

Ligand Design and Potential Coordination Modes

The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates the geometry and properties of the resulting metal complex. 4-(4-Methylphenyl)-1,3-thiazole-2-thiol possesses several features that make it an intriguing candidate for ligand design.

The thiol (-SH) group in this compound is a primary site for coordination with metal ions. This is due to the presence of a soft sulfur donor atom, which readily forms stable bonds with a variety of soft metal ions. The thiol group can exist in a tautomeric equilibrium with the thione form (=S). The deprotonation of the thiol group to form a thiolate anion (-S⁻) enhances its coordinating ability, making it a strong nucleophile that can bond to a metal center. This interaction is a common feature in the coordination chemistry of sulfur-containing ligands.

The thiazole (B1198619) ring of this compound contains a nitrogen atom that can also participate in coordination. This nitrogen atom possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate bond. The involvement of the thiazole nitrogen in coordination has been observed in various thiazole-containing ligands. The planarity of the thiazole ring can also facilitate interactions with the metal's d-orbitals.

The presence of both a thiol group and a nitrogen atom in the thiazole ring raises the possibility of this compound acting as a multidentate ligand. A multidentate ligand can bind to a central metal ion through two or more donor atoms simultaneously, forming a chelate ring. In the case of this compound, it could potentially act as a bidentate ligand, coordinating to a metal center through both the sulfur atom of the thiol group and the nitrogen atom of the thiazole ring. This chelation would result in the formation of a stable five-membered ring structure, which is entropically favored.

The table below summarizes the potential coordination modes of this compound.

| Coordination Site | Donor Atom | Potential Bonding Mode |

| Thiol Group | Sulfur (S) | Monodentate |

| Thiazole Ring | Nitrogen (N) | Monodentate |

| Thiol and Thiazole | Sulfur (S) and Nitrogen (N) | Bidentate (Chelation) |

Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with this compound as a ligand can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals such as palladium and copper are of particular interest for forming complexes with sulfur and nitrogen-containing ligands due to their favorable electronic properties.

Palladium Complexes: The synthesis of palladium(II) complexes with similar triazole-thiol ligands has been reported. inorgchemres.org These studies suggest that the ligand can coordinate to the palladium center through both the sulfur and nitrogen atoms. inorgchemres.org Theoretical investigations on related palladium(II) complexes with 4-methyl-4H-1,2,4-triazole-3-thiol have shown that the Pd-N and Pd-S bonds are formed by the delocalization of lone pair electrons from the nitrogen and sulfur atoms to the palladium atom. inorgchemres.org

Copper Complexes: Copper(II) complexes with analogous triazole-based ligands have been synthesized and characterized. nih.gov For instance, the reaction of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with copper(II) acetate (B1210297) in a 2:1 molar ratio in an alcoholic medium, followed by reflux, has been shown to yield a copper complex. nih.gov Spectroscopic data for such complexes suggest a square planar geometry around the copper(II) ion. nih.gov

The general synthetic approach for these complexes is outlined in the table below.

| Metal Ion | Typical Metal Salt | Ligand-to-Metal Ratio | Reaction Conditions |

| Palladium(II) | PdCl₂ | 1:1 or 2:1 | Stirring in a suitable solvent (e.g., ethanol (B145695), acetonitrile) at room temperature or with gentle heating. |

| Copper(II) | Cu(OAc)₂·H₂O | 2:1 | Refluxing in an alcoholic solvent (e.g., ethanol). |

Beyond palladium and copper, this compound has the potential to coordinate with a wide range of other metal ions and organometallic species. Studies on similar ligands have shown the formation of complexes with Ni(II), Zn(II), Cd(II), and Sn(II). nih.gov In these cases, the ligand typically acts as a bidentate donor, coordinating through the sulfur and a ring nitrogen atom. nih.gov The resulting complexes often exhibit tetrahedral geometries, with the exception of copper complexes which may favor a square planar arrangement. nih.gov

The versatility of the thiol and thiazole nitrogen donor sites allows for the formation of complexes with diverse structural and electronic properties, which can be further tuned by the choice of the metal center and any ancillary ligands present in the coordination sphere.

Structural Elucidation of Metal Complexes

X-ray Crystallography for Detailed Structural Characterization of Metal-Thiazole-Thiol Complexes

A thorough search of crystallographic databases and chemical literature did not yield any single-crystal X-ray diffraction studies for metal complexes of this compound. Such studies are crucial for unequivocally determining the three-dimensional arrangement of atoms within the metal complex. Key parameters that would be obtained from X-ray crystallography include:

Coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

Bond lengths and angles between the metal and the coordinating atoms of the ligand.

Coordination mode of the ligand (e.g., monodentate via sulfur, bidentate N,S-chelation).

Intermolecular interactions , such as hydrogen bonding or π-π stacking, which influence the crystal packing.

Without these data, any representation of the solid-state structure of such complexes would be hypothetical.

Spectroscopic Characterization (IR, NMR, UV-Vis) of Metal Complexes

Spectroscopic techniques are vital for characterizing newly synthesized complexes. However, specific spectroscopic data for metal complexes of this compound are not reported in the available literature. A comparative analysis of the spectra of the free ligand and its metal complexes would typically reveal:

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=N, C-S, and S-H (or C=S) bonds upon coordination would provide evidence of the ligand's interaction with the metal ion. The disappearance of the ν(S-H) band would suggest deprotonation and coordination via the thiolate sulfur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, changes in the chemical shifts of the protons and carbons of the 4-methylphenyl and thiazole rings upon complexation would indicate the coordination sites.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions (for transition metals) and ligand-to-metal or metal-to-ligand charge transfer transitions, providing information about the electronic structure and geometry of the coordination sphere.

Theoretical and Computational Investigation of Electronic and Geometric Properties of Metal Complexes

DFT Studies on Complex Stability, Bonding Nature, and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the properties of metal complexes. A literature search found no specific DFT studies performed on metal complexes of this compound. Such studies would be invaluable for:

Optimizing the geometry of the complexes to predict the most stable structures.

Calculating the binding energies to assess the stability of the metal-ligand bond.

Analyzing the nature of the chemical bond between the metal and the ligand through methods like Natural Bond Orbital (NBO) analysis.

Determining the electronic structure , including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity and electronic properties of the complexes.

Computational Prediction of Magnetic Properties and Spin States

For paramagnetic complexes, computational methods can be employed to predict their magnetic properties. There are no published computational studies on the magnetic properties of metal complexes with this compound. Theoretical calculations could predict:

The preferred spin state of the metal ion in the complex.

The magnitude of the magnetic exchange coupling between metal centers in polynuclear complexes.

The zero-field splitting parameters , which are important for understanding the magnetic anisotropy of the complex.

Applications of 4 4 Methylphenyl 1,3 Thiazole 2 Thiol in Chemical Sciences

Catalytic Applications

The presence of nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the reactive thiol group, makes 4-(4-methylphenyl)-1,3-thiazole-2-thiol a promising candidate for applications in catalysis, particularly as a ligand in the formation of metal complexes.

Evaluation as a Ligand in Homogeneous Catalysis

While specific studies evaluating this compound as a ligand in homogeneous catalysis are not extensively documented in publicly available research, the broader class of thiazole derivatives has demonstrated significant potential in this area. Thiazole compounds can coordinate to metal centers through their nitrogen and sulfur atoms, thereby stabilizing the metal and influencing its catalytic activity.

For instance, research on other novel thiazole derivatives has shown their ability to form stable complexes with transition metals such as palladium(II), iron(III), and copper(II). nih.govnih.gov These metal complexes have been investigated for their catalytic efficacy in various organic transformations. The electronic properties of the thiazole ligand, influenced by its substituents, can be fine-tuned to modulate the catalytic performance of the metal center. The p-tolyl group in this compound, for example, can influence the electron density on the thiazole ring, which in turn can affect the stability and reactivity of its metal complexes.

The thiol group provides an additional coordination site, allowing the compound to act as a bidentate ligand. This chelation effect can lead to the formation of highly stable metal complexes, a desirable attribute for an effective catalyst. The potential for this compound to act as a ligand is clear, though detailed catalytic studies are needed to fully characterize its behavior in homogeneous catalysis.

Role in Facilitating Specific Organic Transformations

Building on its potential as a ligand, this compound and its derivatives could facilitate a range of organic transformations. As a crucial intermediate, its structure allows for the exploration of new chemical reactions. The reactivity of the compound allows it to participate in various chemical reactions like oxidation, reduction, and substitution. For example, palladium complexes of other thiazole derivatives have been successfully employed as catalysts for the synthesis of pyrazole-4-carbonitrile derivatives through a one-pot, three-component condensation reaction. nih.gov This suggests that a palladium complex of this compound could potentially catalyze similar cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules.

The thiol group can also be a site for S-alkylation, leading to a variety of substituted thiazoles that can serve as synthons for more complex molecular architectures. mdpi.com The resulting thioether derivatives could also possess unique catalytic properties or serve as ligands with different steric and electronic profiles. The versatility of the thiazole ring and the thiol group suggests that this compound could be a valuable tool in the development of new catalytic systems for a variety of organic transformations.

Materials Science and Functional Materials Development

The structural characteristics of this compound also make it an interesting building block for the creation of advanced functional materials with tailored electronic, optical, and magnetic properties.

Precursor for Polymer Synthesis and Advanced Macromolecular Architectures

While direct reports on the use of this compound as a monomer for polymer synthesis are scarce, its functional groups suggest a strong potential for such applications. The thiol group can participate in polymerization reactions such as thiol-ene or thiol-yne "click" chemistry, which are known for their high efficiency and selectivity. This could lead to the formation of linear or cross-linked polymers with the thiazole moiety incorporated into the polymer backbone or as a pendant group.

Furthermore, the p-tolyl group can be functionalized to introduce polymerizable groups, offering another avenue for its incorporation into macromolecular structures. The resulting polymers could exhibit interesting properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics, owing to the presence of the robust and aromatic thiazole ring. The development of such polymers could lead to new materials for a range of applications, from specialty plastics to advanced coatings.

Contribution to the Development of Molecular Conductors and Magnets

The field of molecular materials is constantly in search of new organic molecules that can be assembled into materials with interesting electronic and magnetic properties. Thiazole-containing systems are of interest in this regard due to their conjugated structure, which can facilitate electron transport. While there is no specific research on the conductive or magnetic properties of materials derived from this compound, the general class of sulfur- and nitrogen-containing heterocyclic compounds is known to be a source of molecular conductors.

The ability of the thiol group to coordinate with metal ions opens up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). By selecting appropriate metal ions, it might be possible to design materials where the electronic interactions between the metal centers, mediated by the thiazole-based ligands, lead to conductive or magnetic behavior. The planarity of the thiazole ring and the potential for π-π stacking interactions between the aromatic systems could further enhance these properties.

Application in Advanced Optical Materials (e.g., NLO materials)

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. While direct experimental data on the NLO properties of this compound is not available, related heterocyclic systems have shown promise in this area.

For example, theoretical studies on other thiazole-containing organic compounds have suggested their potential for NLO applications. nih.gov Furthermore, derivatives of 1,2,4-triazole, another class of nitrogen-containing heterocycles, have been synthesized and investigated for their NLO properties, with some compounds exhibiting significant first and second hyperpolarizabilities. nih.govdntb.gov.uaresearchgate.net These findings suggest that the π-conjugated system of this compound, which extends from the p-tolyl ring through the thiazole core, could give rise to NLO behavior.

To explore this potential, the compound could be functionalized with strong electron-donating and electron-withdrawing groups to enhance its molecular hyperpolarizability. The synthesis and characterization of such derivatives would be a necessary step to evaluate the true potential of this compound in the development of new NLO materials.

Use in Analytical Chemistry Methods

The structural characteristics of this compound, particularly the presence of the thiol group (-SH) and the nitrogen and sulfur atoms within the thiazole ring, make it a potential candidate for applications in analytical chemistry. These features can facilitate interactions with various analytes, most notably metal ions.

Reagent for Selective Metal Ion Detection or Complexation in Analytical Protocols

The thiol group and the heteroatoms in the thiazole ring of this compound provide potential coordination sites for metal ions. This characteristic is the basis for its exploration as a reagent in the selective detection and complexation of metal ions. The formation of a complex between the organic ligand and a metal ion can lead to observable changes in spectroscopic or electrochemical properties, which can be harnessed for analytical purposes.

While specific studies detailing the use of this compound as a selective reagent for metal ion detection are not extensively documented in publicly available literature, the principle is well-established with analogous thiazole-containing compounds. For instance, thiazole-based azomethine compounds have been successfully employed as chemosensors for the colorimetric and fluorometric detection of heavy metal ions like mercury (Hg²⁺). nih.gov The interaction between the sulfur and nitrogen atoms of the thiazole ring and the metal ion leads to the formation of a coordination complex, resulting in a detectable signal. nih.gov It is hypothesized that this compound could function in a similar manner, with the thiol group potentially enhancing its metal chelation capabilities.

The potential of this compound as a reagent for metal ion complexation is further supported by studies on similar heterocyclic thiol compounds, such as 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which have been shown to form stable complexes with various transition metal ions, including Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov In these complexes, the ligand typically acts as a bidentate agent, coordinating with the metal ion through the sulfur and a nitrogen atom. nih.gov

Table 1: Potential Metal Ion Interactions with this compound

| Metal Ion | Potential for Complexation | Likely Coordination Sites |

| Hg(II) | High | Thiol sulfur, Thiazole nitrogen |

| Cu(II) | High | Thiol sulfur, Thiazole nitrogen |

| Pb(II) | Moderate | Thiol sulfur, Thiazole nitrogen |

| Cd(II) | Moderate | Thiol sulfur, Thiazole nitrogen |

| Ni(II) | Moderate | Thiol sulfur, Thiazole nitrogen |

| Zn(II) | Moderate | Thiol sulfur, Thiazole nitrogen |

| This table is predictive and based on the known reactivity of similar thiol and thiazole-containing compounds. Experimental verification is required. |

Role as an Intermediate in Agrochemical Synthesis for Chemical Modification Studies

The scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential applications in agriculture. The reactivity of the thiol group and the possibility of substitution on the thiazole ring allow for a variety of chemical modifications, leading to the generation of new derivatives with tailored properties for use as fungicides, herbicides, or insecticides.

Thiazole and its derivatives are known to exhibit a broad spectrum of biological activities and are integral components of several commercial agrochemicals. nih.gov The introduction of a thiazole moiety into a molecule can significantly influence its biological efficacy. Therefore, this compound is a key intermediate for researchers studying structure-activity relationships in the development of new agrochemicals.

While specific commercial agrochemicals derived directly from this compound are not prominently reported, the literature contains numerous examples of how the core thiazole structure is utilized in the synthesis of fungicidal and insecticidal compounds. For instance, derivatives of 1,3,4-thiadiazole (B1197879), a related heterocyclic structure, have been synthesized and shown to possess significant antifungal activity against various plant pathogens. frontiersin.org The synthesis of these derivatives often involves the modification of a thiol group, highlighting the importance of intermediates like the subject compound.

Research into novel N-pyridylpyrazole derivatives containing thiazole rings has also yielded compounds with insecticidal activity. The synthetic pathways for these molecules often involve the coupling of a thiazole-containing intermediate with other heterocyclic systems. This modular approach allows for the systematic modification of the final compound to optimize its insecticidal properties.

Table 2: Potential Agrochemical Derivatives from this compound

| Derivative Class | Synthetic Modification | Potential Application |

| Thiazole-based Fungicides | Alkylation or acylation of the thiol group; Substitution on the thiazole ring | Control of fungal diseases in crops |

| Thiazole-based Insecticides | Coupling with other heterocyclic moieties (e.g., pyrazoles) | Pest management |

| Thiazole-based Herbicides | Modification to inhibit specific plant enzymes | Weed control |

| This table illustrates the potential for derivatization based on established agrochemical synthesis strategies involving thiazole intermediates. |

Structure Reactivity and Structure Property Relationships

Influence of the 4-Methylphenyl Substituent on the Electronic and Steric Properties of the Compound

The 4-methylphenyl (p-tolyl) group at the C4 position of the thiazole (B1198619) ring exerts a significant influence on the molecule's electronic and steric characteristics.

Electronic Properties: The methyl group (-CH₃) is a well-known electron-donating group (EDG) due to hyperconjugation and inductive effects. This electron-donating nature increases the electron density of the attached phenyl ring. This increased electron density is further relayed to the thiazole ring through the C4-phenyl bond. Computational studies on related heterocyclic systems have shown that electron-donating substituents can increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can, in turn, affect the molecule's reactivity and electronic properties. nih.govmdpi.com Specifically, the presence of an EDG like the methyl group tends to make the molecule more susceptible to electrophilic attack and can influence the energy of the HOMO-LUMO gap, a key parameter in determining chemical reactivity and UV-Vis absorption properties. mdpi.combohrium.com

Defining the Role of the 2-Thiol Group in Driving Chemical Reactivity and Derivatization

The 2-thiol (-SH) group is the primary center of chemical reactivity in the 4-(4-methylphenyl)-1,3-thiazole-2-thiol molecule. Its reactivity is characterized by thiol-thione tautomerism and its nucleophilic nature.

Thiol-Thione Tautomerism: The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (4-(4-methylphenyl)-3H-thiazole-2-thione). cymitquimica.com Spectroscopic and computational studies on similar heterocyclic thiols have shown that the thione form is often the more stable tautomer in the solid state and in solution. nih.gov This equilibrium is crucial as it presents two potential sites for reaction.

Nucleophilicity and Derivatization:

S-Alkylation: The sulfur atom in the thiol form, and more potently in its deprotonated thiolate form, is a strong nucleophile. youtube.com This allows for a wide range of derivatization reactions, most commonly S-alkylation with alkyl halides to form 2-(alkylthio)thiazole derivatives. mdpi.com This is a fundamental reaction for incorporating the thiazole scaffold into larger molecules.

Oxidation: The thiol group can be oxidized to various sulfur oxidation states, such as sulfenic acids, sulfinic acids, or sulfonic acids, or can form disulfide bridges under appropriate oxidizing conditions. nih.gov

Reactions at Nitrogen: In the thione tautomer, the nitrogen atom at position 3 can also act as a nucleophile, leading to N-alkylation products, although S-alkylation is often favored. mdpi.com

The acidic nature of the proton on either the thiol group or the N-H of the thione form means it can be readily removed by a base, enhancing the nucleophilicity of the molecule for subsequent reactions. youtube.com

Effects of Substituent Variations on Overall Electronic Properties and Chemical Reactivity Profiles

Varying the substituent on the phenyl ring at the C4 position allows for the fine-tuning of the electronic properties and reactivity of the entire thiazole-thiol system. This principle is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional methyl groups increase the electron density on the thiazole ring more than the single methyl group in the parent compound. This generally raises the HOMO energy level and can increase the rate of electrophilic substitution reactions. nih.govmdpi.com In studies on related thiadiazoles, introducing an electron-donating ethoxy group led to a notable increase in biological activity. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (e.g., -F, -Cl) have the opposite effect. They decrease the electron density of the system by pulling it away from the thiazole ring. This lowers the HOMO energy level and generally makes the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack. nih.govacs.org Computational studies show that EWGs tend to lower both the HOMO and LUMO energy levels, which can lead to red-shifts in absorption spectra. nih.govacs.org

The following table, based on general principles from computational studies on substituted heterocycles, illustrates the expected impact of different para-substituents on the electronic properties relative to the 4-methylphenyl group. mdpi.combohrium.com

| Para-Substituent (R) on Phenyl Ring | Electronic Nature | Effect on HOMO Energy (Relative to R=CH₃) | Effect on LUMO Energy (Relative to R=CH₃) | Expected HOMO-LUMO Gap (Relative to R=CH₃) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increase | Slight Increase | Slight Decrease |

| -CH₃ (Methyl) | Electron-Donating | Reference | Reference | Reference |

| -H (Hydrogen) | Neutral | Decrease | Slight Decrease | Slight Increase |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) / Donating (Resonance) | Decrease | Decrease | Slight Decrease |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease | Decrease |

Correlation between Molecular Structure and Observed Spectroscopic Signatures

The distinct structural components of this compound give rise to characteristic signals in various spectroscopic analyses. The predominant thione tautomer is typically what is observed.

Infrared (IR) Spectroscopy:

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the thione tautomer.

C=S Stretch: A strong band characteristic of the thiocarbonyl (thione) group (C=S) is typically observed in the region of 1250-1270 cm⁻¹. spectrabase.com

C=N Stretch: The C=N stretching vibration of the thiazole ring appears around 1600-1650 cm⁻¹. spectrabase.com

Aromatic C-H and C=C Stretches: Signals for the aromatic C-H stretching are found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed around 2850-2960 cm⁻¹. amhsr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR:

NH Proton: A broad singlet for the N-H proton of the thione form is expected at a downfield chemical shift, typically >10 ppm. researchgate.net

Aromatic Protons: The protons of the 4-methylphenyl group will appear as two doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. nih.gov The proton at the C5 position of the thiazole ring will appear as a singlet in this region as well. nih.gov

Methyl Protons: A sharp singlet for the three protons of the methyl group will be observed in the upfield region, typically around 2.3-2.4 ppm. nih.gov

¹³C NMR:

C=S Carbon: The carbon of the thiocarbonyl group (C2) is highly deshielded and will appear far downfield, typically in the range of 160-180 ppm. researchgate.net

Aromatic and Thiazole Carbons: The carbons of the phenyl and thiazole rings will resonate in the 120-150 ppm range.

Methyl Carbon: The carbon of the methyl group will appear at an upfield chemical shift, typically around 20-25 ppm.

The following table summarizes the expected key spectroscopic signatures for the thione tautomer of this compound.

| Spectroscopy Type | Functional Group / Proton Environment | Expected Signal / Chemical Shift | Reference |

|---|---|---|---|

| IR | N-H (thione) | ~3100-3300 cm⁻¹ (broad) | spectrabase.com |

| IR | C=S (thione) | ~1250-1270 cm⁻¹ | spectrabase.com |

| IR | C=N (thiazole) | ~1600-1650 cm⁻¹ | spectrabase.com |

| ¹H NMR | -NH- (thione) | >10 ppm (broad singlet) | researchgate.net |

| ¹H NMR | Aromatic-H & Thiazole C5-H | ~7.0-8.0 ppm (multiplets, doublets, singlet) | nih.gov |

| ¹H NMR | -CH₃ | ~2.3-2.4 ppm (singlet) | nih.gov |

| ¹³C NMR | C=S (C2) | ~160-180 ppm | researchgate.net |

| ¹³C NMR | Aromatic & Thiazole Carbons | ~120-150 ppm | |

| ¹³C NMR | -CH₃ | ~20-25 ppm |

Rational Design Principles for Modulating the Chemical Behavior of Thiazole-Thiol Systems

The rational design of molecules based on the thiazole-thiol scaffold is a key strategy in medicinal chemistry and materials science to develop compounds with specific, optimized properties. fabad.org.trresearchgate.net The goal is to modulate chemical behavior by making targeted structural modifications.

Key Design Principles:

Scaffold Hybridization: A common approach is to link the thiazole-thiol core to other pharmacologically active heterocyclic rings (such as pyrazole, pyrimidine, or triazole) to create hybrid molecules. nih.gov This can lead to compounds with synergistic or novel biological activities.

Substituent Manipulation at C4: As discussed in section 8.3, modifying the substituents on the aryl ring at the C4 position is a powerful tool. Introducing various EDGs and EWGs can systematically alter the electronic properties (e.g., HOMO-LUMO gap), solubility, and lipophilicity, which in turn affects how the molecule interacts with biological targets. nih.govmdpi.com

Derivatization at the Thiol Group: The nucleophilic sulfur atom is a prime handle for modification. S-alkylation can be used to introduce various side chains or linkers. These modifications can be used to explore binding pockets in enzymes, improve pharmacokinetic properties, or attach the molecule to other platforms. mdpi.com

Bioisosteric Replacement: The thiazole ring itself or the thiol group can be replaced by other bioisosteres (groups with similar physical or chemical properties). For example, replacing a thiazole with a thiadiazole or oxadiazole can subtly alter the geometry, hydrogen bonding capacity, and metabolic stability of the molecule, leading to improved activity or selectivity. nih.gov

Conformational Restriction: Introducing bulky groups or creating cyclic structures can lock the molecule into a specific conformation. This can increase binding affinity for a biological target by reducing the entropic penalty of binding.

These design principles, guided by computational modeling and structure-activity relationship studies, allow chemists to rationally engineer thiazole-thiol derivatives for a wide range of applications, from potent enzyme inhibitors to novel materials. nih.govresearchgate.net

Future Research Perspectives and Emerging Trends

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

The development of efficient and sustainable synthetic methods for 4-(4-Methylphenyl)-1,3-thiazole-2-thiol and its derivatives is a key area of future research. Current efforts are focused on moving beyond traditional synthetic routes to embrace more sophisticated and environmentally friendly strategies.

Development of Cascade and Multicomponent Reactions

Multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, are also a promising avenue. nih.gov The development of new multicomponent reactions could provide direct access to complex thiazole (B1198619) structures, including this compound, from simple and readily available precursors. nih.gov

Focus on Sustainable and Environmentally Benign Synthetic Methodologies

There is a strong impetus to develop greener synthetic routes for thiazole compounds. rsc.org This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the use of reusable catalysts. rsc.orgresearchgate.net For instance, an efficient and practical method for the one-step synthesis of benzothiazole-2-thiols in water has been described, highlighting the potential for aqueous-based syntheses. rsc.org